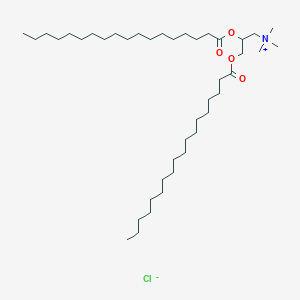
4-(3,5-dimethylphenyl)butanoic Acid
Übersicht
Beschreibung
4-(3,5-dimethylphenyl)butanoic Acid is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.258 . It is a carboxylic acid .
Molecular Structure Analysis
The molecular structure of 4-(3,5-dimethylphenyl)butanoic Acid consists of a butanoic acid chain attached to a 3,5-dimethylphenyl group . The SMILES representation of the molecule isCc1cc(C)cc(CCCC(O)=O)c1 . Chemical Reactions Analysis
While specific chemical reactions involving 4-(3,5-dimethylphenyl)butanoic Acid are not available, similar compounds like pinacol boronic esters have been used in protodeboronation reactions . This reaction involves the removal of a boron group from the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Chemical Reactions
- Solid-Phase Synthesis : 4-Formyl-3,5-dimethoxyphenol, a key synthetic intermediate, is utilized in the preparation of BAL family of acid-labile linkers and resins for solid-phase synthesis of peptides and non-peptides (Jin et al., 2001).
Synthesis of Analogues and Derivatives
- Development of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-Carboxylate : A synthesis method for this title compound, starting from 2,4-dimethylaniline, involves the creation of various intermediates, including 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid (R. Vaid et al., 2014).
Molecular Docking and Structural Analysis
- Study of Butanoic Acid Derivatives : Research conducted on 4-[(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its derivatives using molecular docking and vibrational, structural, electronic, and optical studies. These studies provide insights into the biological activities of these compounds (K. Vanasundari et al., 2018).
Optical Applications
- Optical Gating of Synthetic Ion Channels : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid demonstrates potential in the optical gating of nanofluidic devices based on synthetic ion channels. This compound allows for light-induced controlled transport of ionic species in aqueous solution through these channels (Mubarak Ali et al., 2012).
Synthesis and Photoreactivity
- Photogeneration and Reactivity of Aryl Cations : The study of the photochemistry of derivatives such as 4-chlorophenol and 4-chloroanisole offers insights into the photogeneration and reactivity of 4-hydroxy- and 4-methoxyphenyl cations. This research provides a foundation for understanding the cationic mechanism in arylated products (S. Protti et al., 2004).
Fluorescence Sensing
- Development of Lanthanide Organic Frameworks : Novel dimethylphenyl imidazole dicarboxylate-based lanthanide organic frameworks have been developed, which are sensitive to benzaldehyde-based derivatives. These frameworks are potential fluorescence sensors for these chemicals (B. Shi et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3,5-dimethylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-6-10(2)8-11(7-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUTWCTYMALLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302601 | |
| Record name | 3,5-Dimethylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylphenyl)butanoic Acid | |
CAS RN |
22156-47-4 | |
| Record name | 3,5-Dimethylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22156-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)






